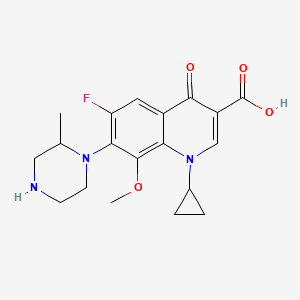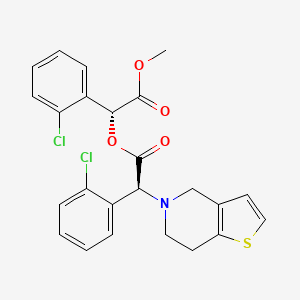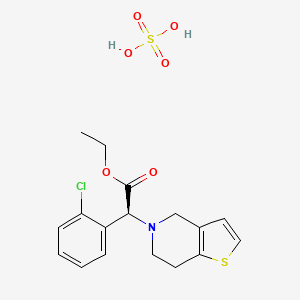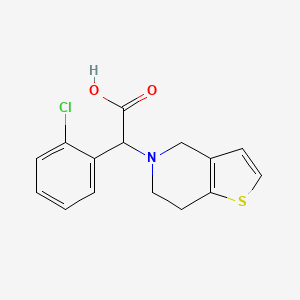
Clarithromycin EP Impurity P
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clarithromycin EP Impurity P, with CAS No: 123967-58-8, is an impurity standard of Clarithromycin . Clarithromycin is an antibiotic belonging to the macrolide class, commonly used to treat various bacterial infections . It works by inhibiting protein synthesis in bacteria, thereby preventing their growth and replication .
Synthesis Analysis
A scalable process for the preparation of substantially pure clarithromycin 9-(E)-oxime, with less than 1.2% of the (Z)-isomer, has been demonstrated . The process does not involve a separate time-consuming purification by a crystallization operation to purge the undesired (Z)-oxime isomer .Molecular Structure Analysis
The molecular structure of Clarithromycin EP Impurity P includes a lactone ring, a nitrogen-containing macrolactam ring, and a hydroxylated sugar moiety . The compound has a molecular weight of 748.98 g/mol and a molecular formula of C38H69NO13 .Chemical Reactions Analysis
Clarithromycin 9-(E)-oxime is the key raw material for the synthesis of the 9a-lactam macrolide . The pure clarithromycin 9-(E)-oxime obtained was subjected to the Beckmann rearrangement, thereby converting it into the pure 9a-lactam scaffold .Physical And Chemical Properties Analysis
Clarithromycin EP Impurity P is a highly pure and stable compound that is characterized by its white to off-white crystalline powder form and its high solubility in water .Applications De Recherche Scientifique
Analytical Method Development
Clarithromycin EP Impurity P: serves as a highly purified (>95%) reference standard . It is used in the development of analytical methods, providing a benchmark for techniques employed in pharmaceutical analysis. By using this impurity as a control, researchers can develop precise methods for detecting and quantifying Clarithromycin in drug formulations.
Quality Control in Pharmaceutical Manufacturing
The presence of impurities like Clarithromycin EP Impurity P can impact the safety and efficacy of drug products. In quality control, this compound is crucial for ensuring that Clarithromycin medications meet regulatory standards. It is used to monitor the levels of impurities and maintain the integrity of the pharmaceutical product.
Method Validation (AMV)
Clarithromycin EP Impurity P: is instrumental in the method validation process . It helps in assessing the accuracy, specificity, and sensitivity of analytical techniques. This ensures that the methods used in pharmaceutical testing are reliable and adhere to regulatory requirements.
Pharmacokinetic Studies
Researchers can use Clarithromycin EP Impurity P to study the pharmacokinetics of Clarithromycin. Understanding how this impurity behaves in the body, including its absorption, distribution, metabolism, and excretion, can provide insights into the drug’s overall safety profile.
Stability Testing
Clarithromycin EP Impurity P: is used in stability testing to determine the shelf life of Clarithromycin drugs . By analyzing the impurity profile over time, researchers can predict how long the drug will remain effective and safe for use.
Comparative Analysis
This impurity can be used for comparative analysis between different batches of Clarithromycin. By comparing the impurity profiles, manufacturers can ensure batch-to-batch consistency and drug uniformity.
Environmental Impact Studies
Clarithromycin EP Impurity P: can be studied to understand the environmental impact of pharmaceuticals . Researching how this compound degrades and interacts with environmental factors is essential for assessing ecological risks.
Educational and Training Purposes
In academic settings, Clarithromycin EP Impurity P is used to educate and train future chemists and pharmacists. It provides a practical example of impurity analysis and pharmaceutical standards.
Mécanisme D'action
Target of Action
Clarithromycin EP Impurity P, also known as 4′,6-Di-O-methylerythromycin A , is a derivative of erythromycin . Its primary target is the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis in bacteria, making it an effective target for antibiotics like Clarithromycin EP Impurity P.
Mode of Action
Clarithromycin EP Impurity P inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, Clarithromycin EP Impurity P may be bacteriostatic or bactericidal .
Biochemical Pathways
The primary biochemical pathway affected by Clarithromycin EP Impurity P is bacterial protein synthesis. By inhibiting this pathway, the compound prevents bacteria from producing essential proteins, which leads to inhibition of bacterial growth or death of the bacteria .
Pharmacokinetics
It’s known that the parent drug, clarithromycin, and its active metabolite rapidly penetrate into neutrophils and alveolar macrophages, achieving extremely high intracellular concentrations
Result of Action
The molecular and cellular effects of Clarithromycin EP Impurity P’s action result in the inhibition of bacterial growth or bacterial death by preventing the synthesis of essential proteins . This makes it effective in the treatment of a wide variety of bacterial infections .
Safety and Hazards
Orientations Futures
The usage of Clarithromycin EP Impurity P is critical in the pharmaceutical industry as it helps in ensuring the quality and safety of Clarithromycin drug substances and products . The compound is used as a standard reference material for the development and validation of analytical methods that are used to detect and quantify impurities in Clarithromycin products . It also helps in identifying any degradation products that may arise during the manufacturing process or storage of Clarithromycin products .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Clarithromycin EP Impurity P involves a series of reactions starting from commercially available starting materials. The key steps in the synthesis pathway include the formation of a lactone ring and the introduction of a chlorine atom at a specific position on the molecule.", "Starting Materials": ["Methyl 6-Oxoheptanoate", "Methyl 2-(2-chloroethoxy)acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium carbonate", "Sodium borohydride", "Methanol", "Ethyl acetate", "Acetic acid", "Water"], "Reaction": ["Step 1: Methyl 6-Oxoheptanoate is treated with sodium hydroxide to form the corresponding carboxylate salt.", "Step 2: The carboxylate salt is then reacted with methyl 2-(2-chloroethoxy)acetate in the presence of sodium carbonate to form the corresponding ester.", "Step 3: The ester is then reduced with sodium borohydride to form the corresponding alcohol.", "Step 4: The alcohol is then reacted with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 5: The hydrochloride salt is then treated with acetic acid to form the corresponding free base.", "Step 6: The free base is then reacted with a solution of chlorine in methanol to introduce a chlorine atom at a specific position on the molecule.", "Step 7: The crude product is purified by column chromatography using ethyl acetate as the eluent.", "Step 8: The final product, Clarithromycin EP Impurity P, is obtained as a white solid after drying in vacuo."] } | |
Numéro CAS |
123967-58-8 |
Nom du produit |
Clarithromycin EP Impurity P |
Formule moléculaire |
C39H71NO13 |
Poids moléculaire |
761.98 |
Apparence |
White Solid |
melting_point |
>215°C (dec.) |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
4'',6-Di-O-methylerythromycin; Oxacyclotetradecane, Erythromycin deriv.; 4'-O-Methylclarithromycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)